Cas no 473567-24-7 (ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate hydrochloride)

ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate hydrochloride 化学的及び物理的性質
名前と識別子
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- 4-Piperidinecarboxylic acid, 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-, ethyl ester, hydrochloride (1:1)
- ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate hydrochloride
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- MDL: MFCD02220832
- インチ: 1S/C18H27NO5.ClH/c1-3-23-18(21)14-7-9-19(10-8-14)12-15(20)13-24-17-6-4-5-16(11-17)22-2;/h4-6,11,14-15,20H,3,7-10,12-13H2,1-2H3;1H
- InChIKey: WZQUPMVREKYXHO-UHFFFAOYSA-N
- ほほえんだ: C(N1CCC(C(=O)OCC)CC1)C(O)COC1C=CC=C(OC)C=1.Cl
ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-236240-0.5g |
473567-24-7 | 95% | 0.5g |
$671.0 | 2024-06-19 | ||
Enamine | EN300-236240-10.0g |
473567-24-7 | 95% | 10.0g |
$3007.0 | 2024-06-19 | ||
Life Chemicals | F0840-0020-15mg |
ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate hydrochloride |
473567-24-7 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362101-50mg |
Ethyl 1-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperidine-4-carboxylate hydrochloride |
473567-24-7 | 98% | 50mg |
¥14786.00 | 2024-05-12 | |
Life Chemicals | F0840-0020-2μmol |
ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate hydrochloride |
473567-24-7 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F0840-0020-10μmol |
ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate hydrochloride |
473567-24-7 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Enamine | EN300-236240-5.0g |
473567-24-7 | 95% | 5.0g |
$2028.0 | 2024-06-19 | ||
Life Chemicals | F0840-0020-20mg |
ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate hydrochloride |
473567-24-7 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362101-1g |
Ethyl 1-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperidine-4-carboxylate hydrochloride |
473567-24-7 | 98% | 1g |
¥17609.00 | 2024-05-12 | |
Enamine | EN300-236240-1.0g |
473567-24-7 | 95% | 1.0g |
$699.0 | 2024-06-19 |
ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate hydrochloride 関連文献
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1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate hydrochlorideに関する追加情報
Comprehensive Introduction to Ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate Hydrochloride (CAS No. 473567-24-7)
Ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate hydrochloride (CAS No. 473567-24-7) is a chemically synthesized compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its piperidine backbone and ester functional group, is often explored for its potential applications in drug development and medicinal chemistry. Its unique structure, combining a hydroxypropyl moiety with a methoxyphenoxy group, makes it a subject of interest for researchers investigating novel therapeutic agents.
In recent years, the demand for piperidine derivatives has surged due to their versatility in drug design. The ethyl carboxylate group in this compound enhances its solubility and bioavailability, which are critical factors in pharmacokinetics. Researchers frequently search for "piperidine-based drug candidates" or "ester derivatives in medicinal chemistry," reflecting the growing interest in such compounds. The inclusion of a hydrochloride salt form further improves its stability, making it suitable for various experimental and formulation studies.
The compound's CAS No. 473567-24-7 is a key identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature. Its IUPAC name, though complex, provides a detailed description of its molecular structure, which is essential for patent filings and academic publications. The 3-methoxyphenoxy segment is particularly noteworthy, as it resembles motifs found in bioactive molecules targeting neurological and cardiovascular systems. This has led to increased searches for "methoxy-substituted phenoxy compounds" and "neuroprotective piperidine derivatives."
From a synthetic chemistry perspective, ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate hydrochloride is often synthesized via multi-step organic reactions, including esterification and ether formation. These processes are frequently optimized to improve yield and purity, topics commonly explored in "organic synthesis optimization" queries. The compound's chiral center at the hydroxy-bearing carbon also opens avenues for enantioselective synthesis, a hot topic in modern pharmaceutical research.
In the context of drug discovery, this compound's potential interactions with biological targets such as G-protein-coupled receptors (GPCRs) or ion channels are of particular interest. Computational studies and molecular docking simulations are often employed to predict its binding affinity, a method frequently searched as "in silico drug design." Additionally, its logP value and other physicochemical properties are critical for assessing its drug-likeness, aligning with the industry's focus on "ADME profiling."
As sustainability becomes a priority in chemical research, greener synthesis methods for piperidine carboxylates are gaining traction. Researchers are exploring catalytic processes and solvent-free reactions to reduce environmental impact, a trend reflected in searches for "green chemistry in drug synthesis." The compound's hydrochloride salt form also aligns with the need for stable, easily handled intermediates in large-scale production.
In summary, ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate hydrochloride (CAS No. 473567-24-7) represents a promising scaffold in medicinal chemistry. Its structural features and potential applications continue to drive research, making it a relevant topic in both academic and industrial settings. The compound's versatility ensures its place in ongoing discussions about drug development, synthetic methodology, and sustainable chemistry.
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